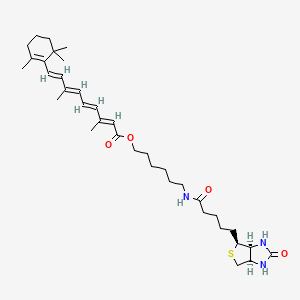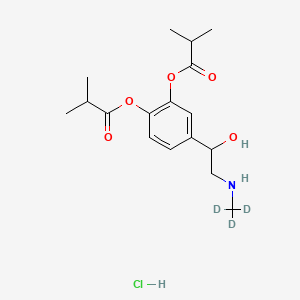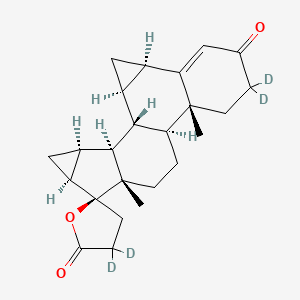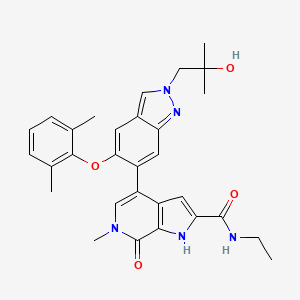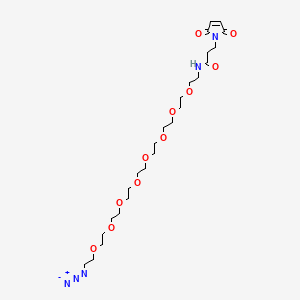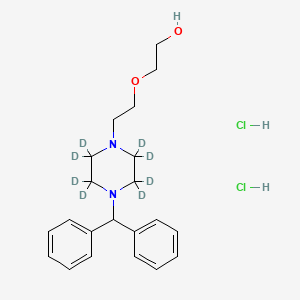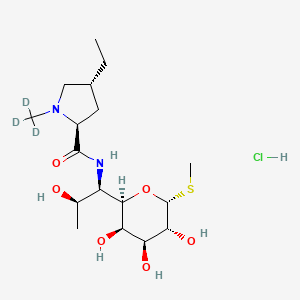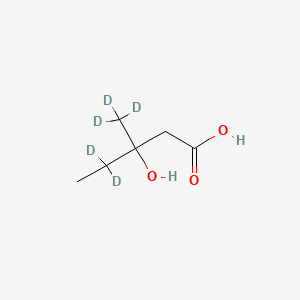
3-Hydroxy-3-methylvaleric acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-methylvaleric acid-d5 is a deuterium-labeled derivative of 3-Hydroxy-3-methylvaleric acid. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for tracing and quantifying biochemical processes. The molecular formula of this compound is C6H7D5O3, and it has a molecular weight of 137.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methylvaleric acid-d5 typically involves the deuteration of 3-Hydroxy-3-methylvaleric acid. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity deuterium-labeled compounds. The production is carried out under strict quality control to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methylvaleric acid-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in the presence of a suitable leaving group.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or other reduced derivatives.
Substitution: Produces substituted derivatives with various functional groups.
Scientific Research Applications
3-Hydroxy-3-methylvaleric acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methylvaleric acid-d5 involves its incorporation into biochemical pathways as a labeled compound. The deuterium atoms provide a distinct mass difference, allowing researchers to trace the compound through various metabolic processes. This enables the study of reaction mechanisms, metabolic pathways, and the effects of deuterium substitution on the pharmacokinetic and metabolic profiles of drugs .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-methylvaleric acid: The non-deuterated form of the compound.
3-Hydroxy-3-methylglutaryl-coenzyme A: A related compound involved in the mevalonate pathway.
3-Hydroxy-3-methylbutyric acid: Another structurally similar compound with different biochemical properties.
Uniqueness
3-Hydroxy-3-methylvaleric acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantifying biochemical processes. The incorporation of deuterium atoms affects the compound’s pharmacokinetic and metabolic profiles, making it valuable for studying drug metabolism and distribution .
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
137.19 g/mol |
IUPAC Name |
4,4-dideuterio-3-hydroxy-3-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H12O3/c1-3-6(2,9)4-5(7)8/h9H,3-4H2,1-2H3,(H,7,8)/i2D3,3D2 |
InChI Key |
KEGHVPSZIWXTPY-PDWRLMEDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC(=O)O)(C([2H])([2H])C)O |
Canonical SMILES |
CCC(C)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



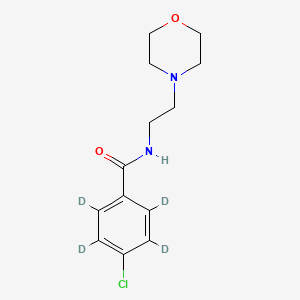
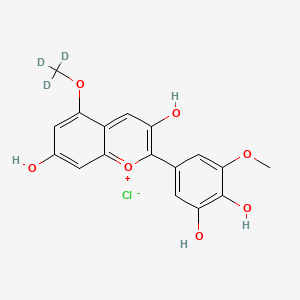
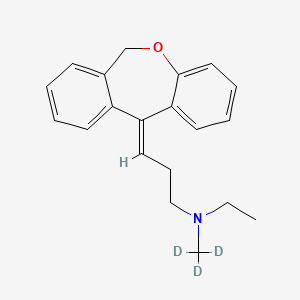
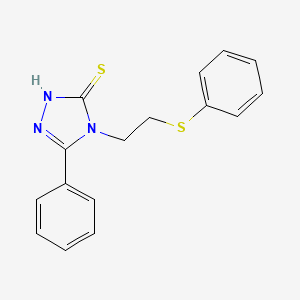

![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)
